molecular formula C8H14Br2O B14629544 1-Bromo-2-(2-bromoethoxy)cyclohexane CAS No. 57433-61-1

1-Bromo-2-(2-bromoethoxy)cyclohexane

Cat. No.: B14629544
CAS No.: 57433-61-1
M. Wt: 286.00 g/mol
InChI Key: JWBJGJSZMPNPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2-bromoethoxy)cyclohexane is an organic compound with the molecular formula C8H14Br2O. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cyclohexane can be synthesized through the bromination of cyclohexene followed by the reaction with 2-bromoethanol. The process involves the addition of bromine to cyclohexene in the presence of a solvent like chloroform or carbon tetrachloride . The resulting 1,2-dibromocyclohexane is then reacted with 2-bromoethanol under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Cyclohexanol derivatives from nucleophilic substitution.
  • Alkenes from elimination reactions.
  • Cyclohexanone derivatives from oxidation.
  • Cyclohexane derivatives from reduction.

Scientific Research Applications

1-Bromo-2-(2-bromoethoxy)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The compound’s molecular targets include nucleophilic sites on enzymes and other biological macromolecules, where it can form covalent bonds and modify their activity .

Comparison with Similar Compounds

    1,2-Dibromocyclohexane: Similar in structure but lacks the ethoxy group.

    2-Bromoethyl cyclohexane: Contains only one bromine atom and an ethyl group instead of an ethoxy group.

    Cyclohexyl bromide: A simpler compound with only one bromine atom attached to the cyclohexane ring.

Uniqueness: 1-Bromo-2-(2-bromoethoxy)cyclohexane is unique due to the presence of both bromine atoms and an ethoxy group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

57433-61-1

Molecular Formula

C8H14Br2O

Molecular Weight

286.00 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxy)cyclohexane

InChI

InChI=1S/C8H14Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h7-8H,1-6H2

InChI Key

JWBJGJSZMPNPJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCCBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.